Direct Head-to-Head: GIT-27NO (NO-Donating Derivative) vs VGX-1027 (Parent Compound) Antitumor Activity Across Seven Tumor Cell Lines
A definitive direct comparison published in Molecular Cancer Therapeutics demonstrates that the NO-donating derivative GIT-27NO exhibits potent antitumor activity, whereas the parent compound VGX-1027 (3-phenyl-5-isoxazoleacetic acid, 4,5-dihydro form) is completely ineffective as an antitumor agent. GIT-27NO significantly reduced viability of rodent tumor cell lines L929, B16, and C6 as well as human tumor lines U251, BT20, HeLa, and LS174 [1]. VGX-1027 produced no significant reduction in viable cell number or cell respiration in any of these seven cell lines, with hemoglobin-mediated NO scavenging completely abrogating GIT-27NO activity, confirming NO release as the mechanistic driver [1]. This establishes that the core scaffold lacks intrinsic antitumor cytotoxicity, while the NO-conjugated derivative acquires this function—critical information for users selecting between the two for oncology versus immunomodulatory applications.
| Evidence Dimension | Tumor cell viability reduction (in vitro) |
|---|---|
| Target Compound Data | VGX-1027 (parent): No significant effect on viability of rodent (L929, B16, C6) or human (U251, BT20, HeLa, LS174) tumor cell lines at concentrations up to 300 μM |
| Comparator Or Baseline | GIT-27NO (NO-donating derivative): Significant viability reduction across all seven cell lines; induced either apoptosis (L929) or autophagic cell death (C6, B16); inhibited cisplatin-resistant B16 cells; in vivo reduced B16 melanoma growth in C57BL/6 mice at 0.5 mg/mouse |
| Quantified Difference | Qualitatively dichotomous: VGX-1027 completely ineffective; GIT-27NO active at concentrations as low as 37.5 μM in vitro and 0.5 mg/mouse (therapeutic dose ~160-fold below acute lethal dose of 80 mg/mouse) in vivo |
| Conditions | In vitro: MTT/viability assays in rodent and human tumor cell lines after 24–72 h exposure. In vivo: syngeneic C57BL/6 mice with B16 melanoma xenografts. |
Why This Matters
Users developing antitumor assays must procure GIT-27NO, not VGX-1027; conversely, those requiring pure immunomodulatory activity without NO-mediated cytotoxicity should specifically procure CAS 6501-72-0 (VGX-1027).
- [1] Maksimovic-Ivanic D, Mijatovic S, Harhaji L, Miljkovic D, Dabideen D, Cheng KF, Mangano K, Malaponte G, Al-Abed Y, Libra M, Garotta G, Nicoletti F, Stosic-Grujicic S. Anticancer properties of the novel nitric oxide-donating compound (S,R)-3-phenyl-4,5-dihydro-5-isoxazole acetic acid-nitric oxide in vitro and in vivo. Mol Cancer Ther. 2008 Mar;7(3):510-20. doi: 10.1158/1535-7163.MCT-07-2037. View Source
